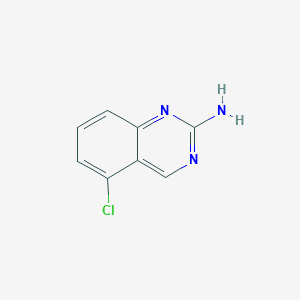

2-Amino-5-chloroquinazoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-chloroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJGYORYWLHYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363167 | |

| Record name | 2-Amino-5-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190273-70-2 | |

| Record name | 2-Amino-5-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 5 Chloroquinazoline and Its Derivatives

Traditional Synthesis Pathways of Chloro-Substituted Aminoquinazolines

Traditional methods for synthesizing chloro-substituted aminoquinazolines often involve multi-step sequences that have been well-established in organic synthesis.

Nitration and Subsequent Reduction Approaches

A common strategy for introducing an amino group onto an aromatic ring involves a two-step process of nitration followed by reduction. In the context of quinazoline (B50416) synthesis, a suitable benzene-derived starting material can be nitrated to introduce a nitro group. This is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the reactive nitronium ion electrophile. youtube.comkhanacademy.org

Following the successful nitration, the nitro group is then reduced to an amino group (an aniline). This reduction can be accomplished using various reagents, with common choices being hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C) or iron metal in the presence of an acid like acetic acid. youtube.com This newly formed aniline (B41778) can then serve as a key precursor for the subsequent construction of the quinazoline ring system.

Cyclization Reactions Utilizing Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are pivotal starting materials for the synthesis of quinazolinones, which can then be converted to aminoquinazolines. A widely used method is the Niementowski quinazolinone synthesis, which involves the cyclocondensation of an anthranilic acid with a formamide. arkat-usa.orggeneris-publishing.com This reaction is often carried out at elevated temperatures. generis-publishing.com

Variations of this approach include a two-step sequence starting with the reduction of a 2-nitrobenzoic acid to its corresponding amino derivative, which is then cyclized with formamide. arkat-usa.org Another method involves the reaction of anthranilic acid with chloro acyl chlorides to form N-acyl anthranilic acids. These intermediates can then undergo ring closure with acetic anhydride (B1165640) to produce a benzoxazinone, which upon treatment with an amine, yields the desired quinazolinone derivative. nih.gov Furthermore, quinazoline-2,4(1H,3H)-diones can be synthesized from anthranilic acid derivatives by reaction with potassium cyanate (B1221674) to form a urea (B33335) derivative, followed by base-catalyzed cyclization. jst.go.jp

Advanced and Green Chemistry Synthesis Approaches

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally friendly methods for the synthesis of quinazoline derivatives.

Direct Cyclization Strategies Employing Chloroformamidine (B3279071) Hydrochlorides

While specific examples detailing the use of chloroformamidine hydrochlorides for the direct synthesis of 2-Amino-5-chloroquinazoline were not prominently found in the provided search results, the general reactivity of such intermediates suggests their potential as precursors. Chloroformamidinium salts are known reagents in heterocyclic synthesis.

Metal-Catalyzed Functionalization and Annulation Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of quinazolines, offering novel pathways and increased efficiency. mdpi.comfrontiersin.orgnih.gov These reactions often involve the catalytic activation of C-H bonds or the use of cross-coupling reactions to construct the quinazoline core.

Manganese-catalyzed reactions have been developed for the synthesis of 2-substituted quinazolines from 2-aminobenzyl alcohols and primary amides. nih.gov Copper-catalyzed methods have also been reported for the synthesis of quinazolines. For instance, CuO nanoparticles have been used to catalyze the aerobic oxidative coupling of N-arylamidines with alcohols or aldehydes. mdpi.com Iron/copper relay catalysis has been employed in a domino strategy for the synthesis of 2-phenylquinazolin-4-amines from o-halobenzonitriles, benzaldehydes, and sodium azide. nih.gov

Table 1: Examples of Metal-Catalyzed Quinazoline Synthesis

| Catalyst System | Starting Materials | Product Type | Reference |

|---|---|---|---|

| Mn(I) complex | 2-aminobenzyl alcohol, primary amides | 2-substituted quinazolines | nih.gov |

| CuO nanoparticles | N-arylamidines, aromatic alcohols/aldehydes | Quinazoline derivatives | mdpi.com |

| FeCl₃ / CuI | o-halobenzonitriles, benzaldehydes, sodium azide | 2-phenylquinazolin-4-amines | nih.gov |

Microwave-Assisted Synthesis Protocols

Microwave irradiation has been increasingly utilized to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov This technology has been successfully applied to the synthesis of various quinazoline and quinazolinone derivatives.

Microwave-assisted protocols have been developed for the amination of 4-chloroquinazolines to produce 4-aminoquinazolines, overcoming the limitations of long reaction times and low yields often observed with electron-poor amines under conventional heating. nih.gov Three-component condensation reactions under microwave irradiation have been used for the efficient synthesis of triazoloquinazolinones and benzimidazoquinazolinones. nih.gov Furthermore, the Niementowski condensation has been modified using microwave assistance to improve the synthesis of quinazolinone derivatives. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Amination of 4-chloroquinazolines | Long reaction times, lower yields with electron-poor amines | Fast and efficient, wide substrate scope | nih.govresearchgate.net |

| Three-component condensation for fused quinazolinones | Longer reaction times | Shorter reaction times (minutes), high yields | nih.gov |

| Niementowski condensation | Hours | Minutes | nih.gov |

Acid-Mediated [4+2] Annulation Reactions

A practical and efficient method for synthesizing 2-aminoquinazoline (B112073) derivatives involves an acid-mediated [4+2] annulation. This reaction typically occurs between N-benzyl cyanamides and 2-amino aryl ketones. mdpi.com Hydrochloric acid is an effective mediator for this transformation. The process demonstrates broad substrate applicability and good functional group tolerance, yielding the desired products in high yields. mdpi.com

The reaction can also be adapted to produce 2-amino-4-iminoquinazolines by substituting the 2-amino aryl ketones with 2-aminobenzonitriles. mdpi.com This highlights the versatility of the [4+2] annulation approach for accessing different classes of quinazoline derivatives from simple starting materials. mdpi.com

Table 1: Examples of Acid-Mediated [4+2] Annulation for 2-Aminoquinazoline Synthesis mdpi.com

| 2-Amino Aryl Ketone/Nitrile | N-Benzyl Cyanamide | Product | Yield |

|---|---|---|---|

| 2-Aminobenzophenone | N-Benzyl Cyanamide | 2-(Benzylamino)-4-phenylquinazoline | 85% |

| 2-Amino-5-chlorobenzophenone | N-Benzyl Cyanamide | 2-(Benzylamino)-6-chloro-4-phenylquinazoline | 87% |

Iodine-Promoted Intramolecular C–H Amidation Reactions

Molecular iodine has emerged as a crucial catalyst in oxidative coupling reactions for the synthesis of quinazolinone cores, which are closely related to quinazolines. One such method is the iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones. acs.org This transformation proceeds without the need for metal or ligand catalysts, and the amount of iodine used is critical for achieving selectivity. researchgate.netnih.gov

Another novel iodine-promoted strategy involves the oxidative cleavage of C–H and C=C bonds in indole (B1671886) structures to form amide bonds, leading to the synthesis of quinazolin-4(3H)-ones and tryptanthrins. rsc.orgrsc.org Mechanistic studies suggest the formation of superoxide (B77818) radicals from molecular oxygen activation is a key step, which precedes an oxidative ring-opening and intermolecular cyclization. rsc.org This approach is valued for its use of an inexpensive and environmentally benign catalyst. rsc.org

The general mechanism for the iodine-catalyzed synthesis from 2-aminobenzamides involves the amination of a sp3 C-H bond, followed by cyclization and subsequent oxidation/aromatization to furnish the quinazolinone ring system. researchgate.netnih.gov

Strategies for Derivatization and Functionalization of the Quinazoline Core

Once the this compound scaffold is synthesized, its chemical reactivity can be harnessed for further modification. The presence of the chloro-substituent and the nitrogen-containing heterocyclic ring allows for a variety of functionalization reactions.

Nucleophilic Substitution Aromatic Reactions (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing halogenated quinazolines. The reaction involves the attack of a nucleophile on the carbon atom bearing the halogen, followed by the elimination of the halide leaving group. researchgate.net The quinazoline ring, being electron-deficient, is activated towards such substitutions, particularly at the 2- and 4-positions.

While the 5-chloro position on this compound is less activated than positions 2 or 4, SNAr reactions can still be achieved, often requiring specific conditions. The reactivity is influenced by the nature of the nucleophile and the reaction medium. nih.gov For instance, studies on 4-chloroquinazoline (B184009) have shown that amination with electron-rich amines proceeds under milder conditions, whereas electron-poor amines may require longer reaction times or microwave irradiation to achieve good yields. nih.gov The reaction mechanism often proceeds via a stepwise pathway involving a stabilized Meisenheimer complex. researchgate.net In some cases, particularly in aqueous media, protonation of a ring nitrogen can further activate the substrate towards nucleophilic attack. nih.gov

Table 2: Representative SNAr Reactions on Chloroquinazolines

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Chloroquinazoline | Aniline | Aqueous media | 4-Anilinoquinazoline (B1210976) | nih.gov |

| 4-Chloroquinazoline | Pyrrolidine | KF, 100°C, 17h | 4-Pyrrolidinylquinazoline | researchgate.net |

| 2-Trifluoromethyl-4-chloroquinazoline | Pyrrolidine | 50°C, 16h | 2-Trifluoromethyl-4-pyrrolidinylquinazoline (57% yield) | researchgate.net |

Oxidative and Reductive Modifications of the Quinazoline Ring System

The core quinazoline ring system can undergo both oxidation and reduction, leading to significant structural modifications. nih.gov

Oxidation: The oxidation of quinazoline with hydrogen peroxide in a dilute acid solution yields 3,4-dihydro-4-oxoquinazoline (quinazolin-4-one). nih.gov In an alkaline medium, using potassium permanganate (B83412) (KMnO4) as the oxidant results in the formation of 3,4-dihydro-6,4-oxoquinazoline. nih.gov

Reduction: Catalytic hydrogenation of quinazoline typically stops after the absorption of one molecule of hydrogen, producing 3,4-dihydroquinazoline. nih.gov The use of stronger reducing agents like sodium amalgam leads to 1,2,3,4-tetrahydroquinazoline. Both lithium aluminum hydride and sodium borohydride (B1222165) can reduce quinazoline to give a mixture of 3,4-dihydro- and 1,2,3,4-tetrahydroquinazoline. nih.gov

These modifications alter the electronic properties and geometry of the heterocyclic system, providing access to a wider range of derivatives.

Cross-Coupling Reactions (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is highly effective for coupling aryl halides, such as this compound, with a wide variety of primary and secondary amines. organic-chemistry.org It has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org

The reaction's success relies on the development of specialized catalyst systems, particularly those using bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) developed by the Buchwald group. youtube.com These ligands facilitate the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. youtube.com The choice of ligand, base, and solvent is crucial and must be optimized depending on the specific substrates. wikipedia.org For instance, selective Buchwald-Hartwig amination of an aryl bromide in the presence of a heteroaryl chloride has been demonstrated, showcasing the ability to tune reaction conditions for chemoselectivity. nih.gov This methodology is directly applicable to the 5-chloro position of the title compound, enabling the introduction of diverse amine functionalities.

Pharmacological Significance and Molecular Mechanisms of Action

Anticancer Activity of 2-Amino-5-chloroquinazoline Derivatives

Derivatives of this compound have demonstrated notable anticancer activity through various mechanisms. A key strategy in cancer therapy is the simultaneous inhibition of multiple signaling pathways, as this can be more effective in preventing cancer cell survival and growth. scielo.br The 4-anilinoquinazoline (B1210976) moiety is a well-known pharmacophore that exhibits potent inhibitory activity against several key enzymes involved in cancer progression. researchgate.net

Inhibition of Receptor Tyrosine Kinases (RTKs)

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in cellular processes such as growth, differentiation, and metabolism. nih.gov Dysregulation of RTK signaling is a common feature in many cancers, making them a prime target for anticancer therapies. nih.govnih.gov Several this compound derivatives have been developed as inhibitors of various RTKs. nih.gov

The epidermal growth factor receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and is a key driver in the development and progression of several cancers, particularly non-small-cell lung cancer (NSCLC). nih.govmdpi.com Upon activation by its ligands, EGFR initiates downstream signaling cascades, including the Ras-Raf-MEK-MAPK and PI3K-Akt-mTOR pathways, which promote cell proliferation and survival. nih.gov The 4-anilinoquinazoline scaffold is a common feature in many EGFR inhibitors. scielo.brresearchgate.net

First-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) and erlotinib, which contain the quinazoline (B50416) core, bind reversibly to the ATP-binding site of EGFR. rsc.orgnih.govwikipedia.org However, resistance often develops, frequently due to a "gatekeeper" mutation, T790M, in the EGFR kinase domain. nih.gov This has spurred the development of second-generation, irreversible inhibitors such as afatinib (B358) and dacomitinib, which also feature the quinazoline structure. nih.govwikipedia.org

Several studies have highlighted the potential of novel this compound derivatives as EGFR inhibitors. For instance, some derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR. scielo.br One study reported 6-oxooxazolidine-quinazolines as noncovalent inhibitors targeting EGFR resistance mutations, with one compound demonstrating an IC₅₀ of 3.1 nM against EGFRL858R and 26.3 nM against EGFRT790M. scielo.br Another study found that certain 2-chloroquinazoline (B1345744) derivatives exhibited better antiproliferative activities than gefitinib against cell lines with high EGFR expression. nih.gov

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 88 | EGFRL858R | 3.1 | scielo.br |

| Compound 88 | EGFRT790M | 26.3 | scielo.br |

| Compound 89 | EGFR | 0.30 | scielo.br |

| Compound 93 | EGFR | 2.4 | scielo.br |

| LASSBio-1819 (92) | EGFRWT | 900 | scielo.br |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govnih.gov The vascular endothelial growth factor (VEGF) and its receptor, VEGFR, are key mediators of angiogenesis. scielo.br Inhibiting VEGFR, particularly VEGFR-2, is a well-established strategy in cancer therapy. scielo.brnih.gov

The concurrent inhibition of both EGFR and VEGFR-2 is a promising therapeutic approach due to a potential synergistic effect. scielo.br Several quinazoline derivatives have been developed as dual inhibitors of EGFR and VEGFR. scielo.br For example, 2-chloro-4-anilino-quinazoline derivatives have been reported as dual EGFR and VEGFR-2 inhibitors. scielo.br One such compound, LASSBio-1819, exhibited an IC₅₀ of 1.17 μM for VEGFR-2. scielo.br Another derivative, a 5-anilinoquinazoline-8-nitro compound, showed a VEGFR-2 IC₅₀ of 64 nM. scielo.br Furthermore, some 5-nitro/5-chloroquinazoline derivatives have demonstrated enhanced VEGFR-2 inhibitory activity. nih.gov

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| LASSBio-1819 (92) | VEGFR-2 | 1170 | scielo.br |

| Compound 97 | VEGFR-2 | 64 | scielo.br |

| Compound 3j | VEGFR-2 | 197 | tandfonline.com |

| Compound 3i | VEGFR-2 | 120 | tandfonline.com |

| Compound 43 | VEGFR-2 | 26.38 | nih.gov |

| Compound 44 | VEGFR-2 | 44.67 | nih.gov |

The platelet-derived growth factor (PDGF) and its receptor (PDGFR) are also important mediators of tumor growth, invasion, and angiogenesis. researchgate.net Consequently, inhibiting PDGFR is another valid approach in cancer therapy. nih.gov Some 2-amino-quinazoline derivatives have been identified as potent inhibitors of PDGFR phosphorylation. scielo.br

For instance, the prototype KN1022 was identified as a reversible, ATP-competitive amino-quinazoline inhibitor of β-PDGFR with an inhibitory constant (Kᵢ) of 3 nM. scielo.br To improve aqueous solubility, structural analogues were developed, leading to thiourea (B124793) and urea (B33335) derivatives that were potent and orally available β-PDGFR phosphorylation inhibitors. scielo.br One urea derivative demonstrated selectivity for inhibiting RTKs from the PDGFR family. scielo.br

Human Epidermal growth factor Receptor 2 (HER2), also known as ErbB2, is another member of the ErbB family of receptor tyrosine kinases. scielo.br Overexpression of HER2 is a key driver in certain types of breast cancer. wikipedia.org Targeting both EGFR and HER2 simultaneously is a strategy to potentially overcome resistance to EGFR TKIs. scielo.br

Quinazoline derivatives have been developed as dual EGFR/HER2 inhibitors. scielo.br By incorporating acrylamide (B121943) moieties at the 6-position of the 4-anilino-quinazoline scaffold, researchers have created potent dual inhibitors. scielo.br One such compound exhibited an EGFR IC₅₀ of 0.30 nM and a HER2 IC₅₀ of 6.07 nM. scielo.br Lapatinib is a well-known dual EGFR and HER2 inhibitor with a quinazoline core that is used in the treatment of breast cancer. rsc.orgwikipedia.org

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 89 | HER2 | 6.07 | scielo.br |

| Compound 5d | HER2 | 3980 | researchgate.net |

| Compound 5e | HER2 | 1040 | researchgate.net |

Targeting Phosphatidylinositol 3-Kinase (PI3K) Pathways

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for numerous cellular functions, including cell growth, proliferation, and survival. nih.govnih.gov Aberrant activation of the PI3K pathway is frequently observed in various cancers, often due to mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or loss of the tumor suppressor PTEN. nih.govnih.gov

Given the critical role of this pathway in cancer, developing inhibitors that target PI3K is a significant area of research. nih.govnih.gov Some quinazoline derivatives have been designed to dually target both EGFR and PI3K. scielo.br For example, by incorporating a 6-sulfonamide-substituted pyridyl group into the 4-anilino-quinazoline scaffold, researchers have enhanced the affinity for PI3Ks. scielo.br One such compound demonstrated an EGFR IC₅₀ of 2.4 nM and a PI3Kα IC₅₀ of 317 nM. scielo.br Additionally, substituted 4-morpholine-quinazolines have been identified as potent anticancer agents that resemble typical PI3K inhibitor scaffolds. nih.gov

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 93 | PI3Kα | 317 | scielo.br |

| Compound 27 | PI3Kα | Micromolar range | nih.gov |

Modulation of p21-Activated Kinase 4 (PAK4)

P21-activated kinases (PAKs) are crucial signaling proteins that act as downstream effectors for the Rho family of GTPases, playing a significant role in cell proliferation, motility, and survival. nih.gov Overexpression and mutational activation of PAKs have been linked to numerous human cancers, making them a promising target for anticancer therapies. scielo.br Specifically, PAK4 has been identified as a critical mediator of Ras-driven oncogenic signaling. nih.gov

Microtubule Dynamics Modulation and Tubulin Polymerization Inhibition

The cytoskeleton's microtubule network is essential for cell division, and its dynamic nature is a key target for many successful anticancer drugs. tandfonline.com Compounds that interfere with microtubule dynamics, either by stabilizing or destabilizing them, can halt the cell cycle and lead to apoptosis. Several quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for microtubule formation. tandfonline.comfrontiersin.orgbeilstein-journals.org

For example, certain 4-aminoquinazoline derivatives have been shown to satisfactorily inhibit microtubule polymerization and exhibit potent antiproliferative activity against various cancer cell lines with IC50 values ranging from 51 to 440 nM. tandfonline.com Some of these compounds inhibit tubulin polymerization at the colchicine (B1669291) binding site. nih.govunc.edu One such derivative demonstrated an IC50 of 3.16 ± 0.21 μM for tubulin polymerization inhibition, which is slightly more potent than the well-known inhibitor colchicine (IC50 = 3.33 ± 0.09 μM). tandfonline.com The introduction of a 2-chloroquinazoline moiety into certain molecular structures has resulted in compounds with extremely high cytotoxicity against human tumor cell lines, with GI50 values in the low nanomolar range. unc.edu These compounds were found to significantly inhibit tubulin assembly and competitively inhibit the binding of colchicine to tubulin. unc.edu This disruption of microtubule function can lead to an antimetastatic effect by inhibiting cell migration and invasiveness. frontiersin.org

Induction of Apoptosis and Cell Cycle Arrest in Malignant Cells

A hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the uncontrolled division of malignant cells (cell cycle arrest). Quinazoline derivatives have demonstrated significant capabilities in both these areas. frontiersin.orgnih.govnih.gov

The induction of apoptosis is a common mechanistic outcome for many bioactive quinazoline compounds. For instance, certain indole-aminoquinazoline hybrids have been shown to induce apoptosis in colorectal (Caco-2) and hepatocellular carcinoma (C3A) cells. nih.gov The apoptotic mechanism often involves the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. nih.govmdpi.com Studies have shown that active quinazoline derivatives can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.govmdpi.com This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of caspases, such as caspase-3 and caspase-9, which execute the apoptotic program. nih.govnih.gov

In addition to inducing apoptosis, these compounds can cause cell cycle arrest, often in the G2/M phase. tandfonline.comnih.gov This arrest prevents cancer cells from entering mitosis and dividing. The mechanism can involve the inhibition of key cell cycle regulators. For example, some 4-aminoquinazoline derivatives that inhibit tubulin polymerization also induce cell cycle arrest in the G2/M phase. tandfonline.com Similarly, the antimalarial drug chloroquine, which has a quinoline (B57606) core, has been shown to cause G2/M phase arrest in breast cancer cells, associated with decreased levels of proteins like polo-like kinase 1 (Plk1) and phosphorylated cell division cycle 25C (Cdc25C). nih.gov

| Compound Type | Mechanism of Action | Effect | Affected Cell Lines | Reference |

|---|---|---|---|---|

| 6-Chloro-4-aminoquinazoline derivatives | PAK4 Inhibition | Inhibition of tumor cell migration and invasion | Pancreatic (PDAC) | nih.govscielo.br |

| 4-Aminoquinazoline derivatives | Tubulin Polymerization Inhibition | Antiproliferative activity, G2/M cell cycle arrest | PC-3, MCF-7, MDA-MB-231, HepG-2, RKO, HT-29 | tandfonline.com |

| Indole-aminoquinazoline hybrids | Apoptosis Induction | Induction of apoptosis in cancer cells | Caco-2, C3A | nih.gov |

| Isatin-quinazoline conjugates | Apoptosis Induction (Intrinsic Pathway) | Reduced Bcl-2, enhanced Bax, up-regulated caspase-9/3 | MDA-MB-231 | nih.gov |

Antimalarial Activity

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has created an urgent need for new therapeutic agents. asm.orgnih.gov The quinazoline scaffold has been a fruitful area of research for novel antimalarials, particularly those targeting the folate biosynthesis pathway.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of essential precursors for DNA and amino acids. asm.orgnih.gov Because of subtle but significant structural differences between the parasite and human versions of the enzyme, it has long been a successful target for antimalarial drugs like pyrimethamine. nih.govrjraap.com However, resistance to these drugs, often through mutations in the parasite's DHFR gene, is now widespread. asm.org

A series of 2,4-diamino-5-chloroquinazoline derivatives have been synthesized and evaluated as potent inhibitors of DHFR from various pathogens, including P. falciparum. nih.govnih.gov These compounds are designed as antifolates, which competitively inhibit the DHFR enzyme. nih.gov One study identified a 2,4-diamino-5-chloroquinazoline analogue as a highly potent inhibitor of DHFR from Pneumocystis carinii and Toxoplasma gondii, with IC50 values of 0.012 µM and 0.0064 µM, respectively. nih.gov Another derivative, QN254 (5-chloro-N'6'-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine), was found to have potent activity against a highly pyrimethamine-resistant P. falciparum strain, with an in vitro IC50 of 9 nM. nih.gov This compound was shown to bind to and inhibit both the wild-type and a quadruple-mutant (resistant) form of the P. falciparum DHFR enzyme. asm.orgnih.gov

| Compound | Target Organism | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline | Pneumocystis carinii | DHFR | 0.012 | nih.gov |

| 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline | Toxoplasma gondii | DHFR | 0.0064 | nih.gov |

| QN254 (5-chloro-N'6'-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine) | Plasmodium falciparum (V1S strain) | DHFR | 0.009 | nih.gov |

Efficacy Against Drug-Resistant Plasmodium falciparum Strains

The primary driver for developing new DHFR inhibitors is the widespread resistance to existing antifolate drugs. asm.orgnih.gov Several 2,4-diamino-5-chloroquinazoline derivatives have shown significant promise in this regard. They are designed to be effective against parasite strains that carry mutations conferring resistance to drugs like pyrimethamine. nih.govnih.gov

The compound QN254 has been demonstrated to be highly active against P. falciparum clinical isolates that display various levels of antifolate drug resistance. asm.orgnih.gov This suggests that its binding to the DHFR enzyme is not significantly hampered by the mutations that typically confer resistance to older drugs. nih.gov The ability of these novel quinazoline compounds to inhibit drug-resistant strains makes them valuable candidates for further development, potentially as part of combination therapies to combat multidrug-resistant malaria. nih.govnih.gov

Anti-inflammatory Activity

Inflammation is a protective biological response, but chronic inflammation is a key component of many diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used, but long-term use can have significant side effects. imrpress.com This has driven research into new anti-inflammatory agents. The quinazoline nucleus is found in compounds that exhibit anti-inflammatory properties. mdpi.com

Studies have explored various quinazoline derivatives for their potential to reduce inflammation. imrpress.comresearchgate.net The carrageenan-induced paw edema test in rats is a standard model for evaluating anti-inflammatory drugs. imrpress.com In this model, some synthesized quinazoline derivatives have shown activity comparable to the standard drug indomethacin. imrpress.commdpi.com While specific data for this compound itself is limited in the provided context, the broader class of quinazoline derivatives, including those with chloro-substitutions, are recognized as valuable candidates for the development of new anti-inflammatory therapies. thieme-connect.com

Cyclooxygenase (COX-1 and COX-2) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins (B1171923) (PGs). nih.gov There are two primary isoforms, COX-1, which is constitutively expressed and involved in physiological "housekeeping" functions, and COX-2, which is typically induced during inflammation. acs.org

Direct studies detailing the inhibitory activity of this compound against COX-1 and COX-2 are not extensively available in the reviewed scientific literature. However, research into the broader class of quinazoline derivatives provides valuable insights. Studies have shown that the quinazoline core can serve as a scaffold for potent COX inhibitors. For instance, several 2,4,7-substituted quinazolines have been synthesized and evaluated for their COX inhibitory potential. brieflands.com Interestingly, one study noted that the presence of an amine moiety in the C-2 position of the quinazoline ring, a key feature of this compound, substantially decreased the inhibitory activity toward COX-1 when compared to other substituents. brieflands.com

Conversely, other research has focused on developing selective COX-2 inhibitors based on different heterocyclic scaffolds, with some quinazoline derivatives showing high selectivity and potency. acs.orggoogle.com The anti-inflammatory actions of NSAIDs are attributed to COX-2 inhibition, while adverse effects are often linked to the inhibition of COX-1. acs.org

Table 1: COX Inhibitory Activity of Selected Quinazoline Derivatives

Note: The compounds listed are derivatives and not this compound itself. The data illustrates the activity of the broader quinazoline class.

Lipoxygenase (LOX-15) Inhibition

Lipoxygenases (LOXs) are another class of enzymes involved in the inflammatory cascade, catalyzing the oxidation of polyunsaturated fatty acids like arachidonic acid to produce leukotrienes. acs.org These lipid mediators are implicated in a variety of inflammatory diseases. jst.go.jp The development of dual inhibitors that target both COX and 5-LOX pathways is considered a promising strategy for creating safer anti-inflammatory drugs. acs.org

Specific data on the inhibition of 15-lipoxygenase (LOX-15) by this compound is not prominent in the available research. However, the general potential for quinazoline-based structures to act as LOX inhibitors has been explored. For example, some quinazoline derivatives have been investigated as part of a strategy to develop dual COX-2 and 5-LOX inhibitors. wisdomlib.org Furthermore, various tricyclic heterocyclic compounds have been designed and patented as 5-lipoxygenase inhibitors for treating respiratory and cardiovascular conditions. jst.go.jp The total synthesis of Ardisiaquinone A, a potent 5-lipoxygenase inhibitor, and the evaluation of its derivatives further highlight the interest in complex molecules for LOX inhibition. nih.gov This suggests that the this compound scaffold could be a subject for future investigations into LOX inhibitory activity.

Modulation of Inflammatory Cytokines and Mediators

The inflammatory response is orchestrated by a complex network of signaling molecules known as cytokines. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukins (e.g., IL-1, IL-6) play a pivotal role in the development and progression of many inflammatory diseases. opendentistryjournal.commdpi.com

While direct studies on this compound's effect on specific cytokine profiles are limited, related quinazoline compounds have demonstrated the ability to modulate these inflammatory mediators. The anti-inflammatory effects of some quinazoline derivatives are attributed to the inhibition of pro-inflammatory cytokines, including TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. nih.gov This inhibition can occur through various signaling pathways. For instance, targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key signaling molecule downstream of Toll-like receptors (TLRs) and the IL-1 receptor, can suppress the production of TNF. mdpi.comnih.gov Additionally, 5-LOX inhibitors have been shown to attenuate TNF-α-induced inflammation, including the production of IL-6, in human synovial fibroblasts. nih.gov Given that TNF-α can induce the expression and release of IL-6, interfering with this cascade is a key anti-inflammatory strategy. nih.gov

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that is a critical component of the signaling pathways for Toll-like receptors (TLRs) and IL-1 receptors (IL-1R). nih.govmedchemexpress.com As a key mediator of innate immunity, aberrant IRAK4 signaling is linked to various autoimmune and inflammatory diseases, as well as certain cancers. mdpi.commedchemexpress.com

The amino-quinazoline scaffold has been successfully explored for the development of potent IRAK4 inhibitors. medchemexpress.com Although a specific IC₅₀ value for this compound is not reported in the reviewed literature, numerous related compounds have shown significant inhibitory activity. These inhibitors typically bind to the ATP-binding pocket of the kinase, blocking its function and subsequent downstream signaling, which includes the activation of NF-κB and the production of inflammatory cytokines. mdpi.comnih.gov The efficacy of IRAK4 inhibitors has been demonstrated in preclinical models of autoimmune disorders and lymphoma. mdpi.com

Table 2: IRAK4 Inhibitory Activity of Selected Heterocyclic Compounds

Note: The compounds listed are potent IRAK4 inhibitors, illustrating the potential of related scaffolds.

Modulation of Immune Cell Activity

The activity of immune cells, such as macrophages and lymphocytes, is fundamental to the inflammatory response. mdpi.com Macrophages, in particular, can adopt different activation states, broadly classified as pro-inflammatory (M1) or anti-inflammatory (M2), each with distinct metabolic profiles and functions. frontiersin.orgfrontiersin.org

Antimicrobial Activity

Beyond its anti-inflammatory potential, the quinazoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov

Antibacterial Spectrum and Efficacy

Numerous studies have demonstrated the antibacterial properties of quinazoline derivatives against a range of pathogens. While specific minimum inhibitory concentration (MIC) values for this compound are not widely reported, extensive research on closely related N²,N⁴-disubstituted quinazoline-2,4-diamines has identified compounds with potent activity against both Gram-positive and Gram-negative bacteria. nih.gov

These derivatives have shown efficacy against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The mechanism of action for some of these antibacterial agents involves compromising the structural integrity of the bacterial cell membrane, leading to the leakage of intracellular components and cell death. nih.gov The broad-spectrum potential and favorable physicochemical properties make this class of compounds a suitable platform for the development of new antibacterial agents. nih.gov

Table 3: Antibacterial Activity of Selected Quinazoline and Quinoxaline Derivatives

Note: The table shows the efficacy of related quinazoline and other derivatives, highlighting the antimicrobial potential of these structural classes.

Antitubercular Potential

Derivatives of the quinazoline structure have shown notable effectiveness against Mycobacterium tuberculosis. For instance, certain 2-arylquinazoline benzamide (B126) derivatives have demonstrated selective and potent antimycobacterial activity. arabjchem.org Specifically, N1-(5-bromo-2-chlorophenyl)-N4-(2-phenylquinazolin-4-yl)benzene-1,4-diamine has been identified as having a minimum inhibitory concentration (MIC) value of 4 mg/mL against the H37RV strain of M. tuberculosis. arabjchem.org Further research has highlighted other quinazoline derivatives, such as 6-Propylbenzo thieme-connect.demdpi.comimidazo[1,2-c]quinazoline and 2-Methyl-6-propylbenzo thieme-connect.demdpi.comimidazo[1,2-c]quinazoline, as highly potent against M. tuberculosis, with MIC values of 12.5 and 0.78 μg/mL, respectively. mdpi.com Additionally, some 2-aminoquinazolin-4(3H)-one derivatives have been recognized for their antimycobacterial activity. researchgate.net

Antiviral Activity

The quinazoline scaffold has been a foundation for the development of various antiviral agents. arabjchem.org

Activity Against Specific Viral Targets (e.g., HCV NS3-4Apro, Cytomegalovirus)

Quinazoline derivatives have been investigated for their potential to inhibit the hepatitis C virus (HCV). The HCV NS3/4A protease is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. jidc.orgnatap.org Research has shown that certain quinazoline derivatives can significantly inhibit the activity of HCV NS3-4Apro. mdpi.com

Furthermore, quinazoline derivatives have demonstrated activity against cytomegalovirus (CMV), a member of the herpesvirus family that can cause severe illness in immunocompromised individuals. wikipedia.org Novel quinazoline-artemisinin hybrids have shown potent activity against CMV, with some compounds exhibiting significantly greater efficacy than the established antiviral medication ganciclovir. mdpi.com

Other Pharmacological Activities

The therapeutic applications of 2-aminoquinazoline (B112073) derivatives extend beyond antimicrobial and antiviral effects. researchgate.netscielo.br

Antihypertensive Mechanisms (e.g., Alpha 1-Adrenoceptor Antagonism)

Quinazoline derivatives are recognized for their antihypertensive properties, primarily through the antagonism of alpha-1-adrenoceptors. researchgate.netresearchgate.net These receptors are located on vascular smooth muscle, and their blockade leads to vasodilation, thereby reducing blood pressure. cvpharmacology.comwikipedia.org Drugs like prazosin, a quinazoline derivative, are well-known alpha-1 blockers used in the management of hypertension. wikipedia.orglongdom.org The antihypertensive effect of these compounds is attributed to their ability to competitively block the binding of norepinephrine (B1679862) to these receptors. cvpharmacology.com One such derivative, DL-017, has been shown to induce dose-dependent reductions in blood pressure by blocking the alpha-1-adrenoceptor. nih.gov

Antipsychotic Effects

The amino-quinazoline scaffold has been explored for its potential in developing antipsychotic medications. researchgate.netarabjchem.org While the precise mechanisms are still under investigation, the therapeutic action of many antipsychotics is linked to their interaction with dopamine (B1211576) D2 receptors. nih.gov Some quinazoline derivatives have been synthesized and evaluated for their antipsychotic potential, representing a continuing area of research in medicinal chemistry. researchgate.netarabjchem.org

Anti-Alzheimer Mechanisms

The development of multi-target agents for Alzheimer's disease is a key area of research. nih.gov One of the primary pathological hallmarks of Alzheimer's is the aggregation of amyloid-β (Aβ) peptides. nih.gov Research has focused on developing compounds that can modulate this aggregation process. alzheon.com Quinazolinone derivatives have been investigated as potential multifunctional agents for Alzheimer's disease. nih.gov Studies have shown that certain quinazolinone acrylamide hybrids can modulate the aggregation of Aβ1-42 and offer neuroprotection against Aβ-induced toxicity. nih.gov

Antiparasitic Activity

The quinazoline scaffold, particularly with a 5-chloro substitution, is a cornerstone in the development of novel antiparasitic agents. Derivatives of this compound have demonstrated significant activity against a range of parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis. semanticscholar.orgrjptonline.orgresearchgate.net

A primary mechanism of action for the antiparasitic effects of these compounds is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and parasite survival. semanticscholar.orgd-nb.info By targeting parasite DHFR over its human counterpart, these derivatives can selectively disrupt parasite proliferation.

Notable research findings include:

Antimalarial Activity: A derivative known as QN254 (5-Chloro-N⁶-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine) has shown potent activity against highly pyrimethamine-resistant strains of Plasmodium falciparum, the parasite causing malaria. d-nb.info It acts as a powerful inhibitor of the P. falciparum DHFR enzyme. d-nb.info Similarly, derivatives of 2,4-Diamino-5-chloroquinazoline-6-carbonitrile have been effective against Plasmodium berghei. jetir.org

Antitrypanosomal Activity: The compound MMV675968 (2,4-diamino-5-chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline) was identified as a potent inhibitor of Trypanosoma brucei brucei, the causative agent of African trypanosomiasis. semanticscholar.org

Antileishmanial Activity: A series of N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and tested against Leishmania donovani and Leishmania amazonensis, with some compounds showing efficacy in murine models of visceral leishmaniasis. researchgate.net

Other Parasites: The derivative MMV675968 also displayed in vitro activity against the DHFR enzymes of Pneumocystis carinii and Toxoplasma gondii. semanticscholar.org

Table 1: Antiparasitic Activity of this compound Derivatives

| Compound/Derivative Class | Target Organism(s) | Mechanism of Action | Reference(s) |

|---|---|---|---|

| QN254 | Plasmodium falciparum (antifolate-resistant) | DHFR Inhibition | d-nb.info |

| MMV675968 | Trypanosoma brucei brucei, Pneumocystis carinii, Toxoplasma gondii | DHFR Inhibition | semanticscholar.org |

| 2,4-Diamino-5-chloroquinazoline-6-carbonitrile derivatives | Plasmodium berghei | Not specified | jetir.org |

| N2,N4-Disubstituted quinazoline-2,4-diamines | Leishmania donovani, Leishmania amazonensis | Not specified | researchgate.net |

Anticonvulsant Effects

The quinazoline nucleus is a well-established pharmacophore in the design of anticonvulsant agents. bohrium.com While research on this compound itself is limited in this context, the structural features, particularly the presence of a halogen at positions 5, 6, or 7, are known to be advantageous for anticonvulsant activity. nih.govnih.gov

Studies on related quinazoline derivatives suggest that their mechanism of action may involve the modulation of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. nih.govresearchgate.net The design of novel quinazoline-based anticonvulsants often builds upon the structural framework of earlier sedative-hypnotic drugs like Methaqualone . bohrium.comnih.gov

Key structural insights for anticonvulsant activity include:

The quinazoline core is considered a necessary requirement. nih.gov

Substitution at the 4-position with an amine or a substituted amine group is often beneficial. nih.gov

A halogen, such as chlorine, or another electron-rich substituent at the 6- or 8-position can enhance antiepileptic activity. nih.gov One study noted that a chlorine atom at position 7 on the quinazolinone system favors anticonvulsant effects. nih.gov

Researchers have synthesized and evaluated various 2,3-disubstituted-4(3H)-quinazolinone derivatives, which have shown efficacy against both electroshock-induced and pentylenetetrazole (PTZ)-induced seizures in preclinical models. nih.gov

Table 2: Structural Features of Quinazoline Derivatives Favoring Anticonvulsant Activity

| Structural Feature | Position | Significance | Reference(s) |

|---|---|---|---|

| Quinazoline Nucleus | Core | Essential for activity | nih.gov |

| Amine/Substituted Amine | 4 | Improves activity | nih.gov |

Antidiabetic Activity

Quinazoline and quinazolinone derivatives have emerged as a promising class of compounds for the management of diabetes mellitus. bohrium.comnih.gov Their antidiabetic effects are mediated through various molecular mechanisms, including the inhibition of key carbohydrate-metabolizing enzymes and interaction with nuclear receptors.

The primary molecular targets identified for quinazoline derivatives include:

α-Glucosidase and α-Amylase Inhibition: These enzymes are located in the small intestine and are responsible for breaking down complex carbohydrates into absorbable glucose. Inhibition of these enzymes slows glucose absorption, thereby reducing postprandial hyperglycemia. rjptonline.org Numerous studies have reported the synthesis of quinazolin-4(3H)-one derivatives that act as potent α-glucosidase inhibitors, with some showing significantly greater potency than the standard drug, acarbose. d-nb.infobohrium.combohrium.com

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is an enzyme that degrades incretin (B1656795) hormones, which are responsible for stimulating insulin (B600854) secretion. By inhibiting DPP-4, quinazoline derivatives can prolong the action of incretins, leading to better glycemic control. jetir.org

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism: PPARγ is a nuclear receptor that plays a critical role in increasing insulin sensitivity. Quinazoline-sulfonylurea hybrids have been designed to act as dual agonists for PPARγ and the sulfonylurea receptor (SUR), demonstrating significant blood glucose-lowering effects in animal models.

Table 3: Antidiabetic Mechanisms of Quinazoline Derivatives

| Mechanism of Action | Molecular Target | Therapeutic Effect | Reference(s) |

|---|---|---|---|

| Enzyme Inhibition | α-Glucosidase / α-Amylase | Reduces post-meal blood glucose spikes | rjptonline.orgbohrium.combohrium.com |

| Enzyme Inhibition | Dipeptidyl Peptidase-4 (DPP-4) | Enhances insulin secretion | jetir.org |

Analgesic Properties

The quinazoline scaffold has been successfully incorporated into molecules designed to elicit analgesic effects. bohrium.com Research has demonstrated that modifying existing analgesic compounds with a quinazoline or chloro-quinazoline nucleus can yield derivatives with potent pain-relieving properties.

A notable study involved the synthesis of condensed derivatives of anpirtoline , a compound with known analgesic activity. In these new analogs, the original pyridine (B92270) ring was replaced with quinazoline and 7-chloroquinazoline (B1588860) nuclei. The resulting compounds were evaluated for their analgesic activity in hot plate and acetic acid-induced writhing tests, which are standard models for assessing pain relief. Several of the quinazoline derivatives exhibited analgesic activity at least comparable to that of the clinically used drugs flupirtine (B1215404) and tramadol .

Further supporting the role of this scaffold in analgesia, other research has focused on:

The synthesis and analgesic screening of novel 2-pyridyl(3H)-quinazolin-4-one derivatives. rjptonline.org

The evaluation of pyrazoles and triazoles that incorporate a 6,8-dibromo-2-methylquinazoline moiety for analgesic activity.

Table 4: Analgesic Quinazoline Derivatives

| Derivative Class | Basis of Design | Finding | Reference(s) |

|---|---|---|---|

| Quinazoline and 7-Chloroquinazoline analogs of anpirtoline | Replacement of pyridine ring in anpirtoline | Activity comparable to flupirtine and tramadol | |

| 2-Pyridyl(3H)-quinazolin-4-ones | Novel synthesis | Demonstrated anti-inflammatory and analgesic effects | rjptonline.org |

Carbonic Anhydrase (CA) Inhibition

Derivatives of the quinazoline scaffold, particularly 4-anilinoquinazolines, have been extensively investigated as potent inhibitors of carbonic anhydrases (CAs). nih.gov CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Certain CA isoforms, especially hCA IX and hCA XII, are overexpressed in various tumors and are linked to tumor progression and survival, making them attractive targets for anticancer therapy.

Research has focused on designing quinazoline-based molecules as selective inhibitors of these tumor-associated CA isoforms over the ubiquitous cytosolic isoforms hCA I and hCA II.

A series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives were developed as non-classical CA inhibitors, demonstrating inhibitory activity against hCA I, II, IX, and XII.

Novel anilinoquinazoline-sulfonamides (AQSs) were synthesized as first-in-class dual inhibitors of both tumor-associated CAs (IX and XII) and the epidermal growth factor receptor (EGFR). One compound, 2-(3-Methoxyphenyl)quinazoline bearing p-sulfanilamide (10b) , showed superior inhibition of hCA IX and XII in the low nanomolar range.

The inhibitory mechanism involves the interaction of the quinazoline molecule with the zinc ion present in the active site of the enzyme. The sulfonamide moiety, when present, typically acts as the primary zinc-binding group.

Table 5: Inhibition of Carbonic Anhydrase Isoforms by Quinazoline Derivatives

| Derivative | Target Isoform(s) | Inhibitory Potency (Kᵢ) | Therapeutic Target | Reference(s) |

|---|---|---|---|---|

| AQS 10b | hCA IX | 38.4 nM | Anticancer | |

| AQS 10b | hCA XII | 8.9 nM | Anticancer | |

| AQS 9b | hCA II | 79.1 nM | (Off-target) |

| 2-Aryl-quinazolin-4-yl aminobenzoic acids | hCA I, II, IX, XII | Varied (micromolar to nanomolar) | Anticancer | |

Structure Activity Relationship Sar Studies and Rational Drug Design

Impact of Substitutions on Pharmacological Activity Profile

The biological effects of 2-Amino-5-chloroquinazoline derivatives are profoundly influenced by the nature and position of various substituents on the quinazoline (B50416) core. SAR studies have been instrumental in elucidating these relationships, guiding the development of compounds with enhanced potency and selectivity.

The presence and positioning of halogen and amino groups on the quinazoline scaffold are critical determinants of biological activity. The 2-amino group, a defining feature of this series, is often crucial for establishing key interactions with biological targets and can improve properties like solubility. In the context of antifolate agents, a 2,4-diamino substitution pattern on the quinazoline ring is a well-established pharmacophore for potent inhibition of dihydrofolate reductase (DHFR). nih.govmdpi.com

Specifically, in a series of 2,4-diamino-5-chloroquinazoline analogues, the 5-chloro substituent is an integral part of the core structure that leads to high antifolate activity. nih.gov The compound 2,4-diamino-5-chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline, for instance, demonstrated potent inhibition of DHFR from Pneumocystis carinii and Toxoplasma gondii, with IC50 values of 0.051 µM and 0.03 µM, respectively. mdpi.com For kinase inhibition, halogenated derivatives often show significant activity. The strategic placement of these groups is essential; for example, while 6-chloro-2-amino-3,4-dihydroquinazolines act as 5-HT3 receptor antagonists, the isomeric 8-chloro derivatives show little to no affinity for the receptor. researchgate.net

The nature of the linker connecting the quinazoline core to a peripheral aryl group significantly impacts potency. In studies of 2,4-diamino-5-chloroquinazoline antifolates, the most active compounds were those featuring an ArCH₂-NH or ArNHCH₂ side chain, typically at the C6 position. nih.gov

The length and composition of these linkers are critical. A study comparing analogues with an ArNH(CH₂)n side chain found that activity against DHFR decreased as the methylene (B1212753) chain length increased, following the order of n=1 > n=2 > n=3. nih.gov This suggests that a shorter linker provides the optimal distance and geometry for interaction with the target enzyme. The specific orientation of the linker, such as the difference between an anilinomethyl group (ArNHCH₂) and a benzylaminomethyl group (ArCH₂NHCH₂), also contributes to variations in activity and selectivity. nih.gov

Conversely, hydrophobic groups also play a crucial role. In a series of antifolate 2,4-diamino-5-chloroquinazolines, the peripheral aryl moieties, such as 2',5'-dimethoxyphenyl and 3',4',5'-trimethoxyphenyl, contribute significantly to binding affinity through hydrophobic and electronic interactions within the enzyme's active site. nih.gov The substitution of an anilino group with a carbamic acid ester moiety can lead to a dual inhibition profile against both EGFR and VEGFR-2, but these more complex, and potentially more hydrophobic, esters showed weaker antiproliferative activity in some cases, highlighting the delicate balance required.

The specific placement of substituents on the quinazoline ring system is arguably the most critical factor in determining the pharmacological activity and target selectivity. nih.govscielo.br

C2 Position: The 2-amino group is a cornerstone of this chemical series. In many kinase inhibitors, this group serves as a key hydrogen bond donor. scielo.br Its presence is also fundamental to the activity of 2,4-diaminoquinazoline-based antifolates. nih.gov Protecting the 2-amino group during synthesis is sometimes necessary to prevent unwanted side reactions, such as during chlorination of the 4-position with POCl₃.

C4 Position: The substituent at the C4 position is pivotal for directing the compound's activity. For potent antifolate activity, a C4-amino group is required to form the 2,4-diamino pattern. nih.govmdpi.com In the realm of kinase inhibitors, a 4-anilino (an aniline (B41778) ring attached at C4) substituent is a classic feature of many EGFR inhibitors, where it occupies the ATP-binding site. scielo.br The synthesis of these C4-substituted amines is typically achieved by displacing a 4-chloro group from a key intermediate. mdpi.com

C5 Position: The 5-chloro substituent defines the parent scaffold of interest. This electron-withdrawing group modifies the electronic properties of the quinazoline ring and contributes to the binding affinity in specific targets, as seen in the potent 2,4-diamino-5-chloroquinazoline antifolates. nih.govmdpi.com

C6 Position: The C6 position is a common site for modification to enhance potency and modulate selectivity. In the 2,4-diamino-5-chloroquinazoline series, attaching various substituted anilinomethyl or benzylamino side chains at C6 has a dramatic effect on inhibitory activity against DHFR from different species. nih.gov For example, the introduction of a N-methyl-3',4',5'-trimethoxyanilino)methyl group at C6 resulted in the most potent inhibitor of P. carinii DHFR in its series. nih.gov Similarly, another C6-substituted analogue, 2,4-diamino-5-chloro-6-[N-(3',4',5'-trimethoxybenzyl)-N-methylamino]quinazoline, achieved a 30-fold higher selectivity for T. gondii DHFR over the rat liver enzyme compared to standard drugs. nih.gov

Table 1: Effect of C6 Substitution on DHFR Inhibition for 2,4-Diamino-5-chloroquinazoline Analogues

This interactive table summarizes data from a study on antifolate agents, illustrating the impact of different side chains at the C6 position. nih.gov

| Compound Reference | C6-Substituent | Target Enzyme | IC₅₀ (µM) |

|---|---|---|---|

| 9 | (3',4',5'-Trimethoxyanilino)methyl | P. carinii DHFR | 0.021 |

| 9 | (3',4',5'-Trimethoxyanilino)methyl | T. gondii DHFR | 0.012 |

| 10 | (N-Methyl-3',4',5'-trimethoxyanilino)methyl | P. carinii DHFR | 0.012 |

| 10 | (N-Methyl-3',4',5'-trimethoxyanilino)methyl | T. gondii DHFR | 0.0064 |

| 15 | [N-(3',4',5'-Trimethoxybenzyl)amino] | P. carinii DHFR | 0.040 |

| 15 | [N-(3',4',5'-Trimethoxybenzyl)amino] | T. gondii DHFR | 0.016 |

| 17 | [N-(3',4',5'-Trimethoxybenzyl)-N-methylamino] | P. carinii DHFR | 0.035 |

| 17 | [N-(3',4',5'-Trimethoxybenzyl)-N-methylamino] | T. gondii DHFR | 0.016 |

Rational Drug Design Approaches for Optimized Bioactivity

Building upon SAR insights, rational drug design employs strategic modifications to improve a compound's therapeutic properties. These approaches aim to enhance potency, selectivity, and pharmacokinetic characteristics by making informed changes to the molecular structure. nih.gov

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to modify a known active compound into a novel chemical entity with improved properties. nih.govnih.govtandfonline.com Scaffold hopping involves replacing the central molecular core (the scaffold) with a chemically different but structurally similar one to explore new chemical space, improve properties, or circumvent existing patents. bohrium.comunipa.it Bioisosteric replacement is a more subtle approach where a specific functional group is exchanged for another with similar physical and chemical properties, aiming to fine-tune activity or reduce toxicity. nih.govnih.gov

These strategies have been successfully applied to quinazoline-based compounds. For example, researchers have developed novel quinazolinone derivatives as allosteric inhibitors of HIV-1 reverse transcriptase by applying scaffold hopping and bioisosteric replacement to a series of active thienopyrimidinones. nih.govnih.govtandfonline.com In this work, the thiophene (B33073) ring of the original hit compound was replaced with a phenyl ring to create the quinazolinone core, which maintained or improved the desired biological activity. nih.gov This demonstrates how the quinazoline scaffold itself can be identified as a promising core through rational design strategies originating from a different heterocyclic system. nih.govunipa.it

Lead Optimization Strategies for Enhanced Potency and Selectivity

The development of this compound derivatives as therapeutic agents is a testament to the power of rational drug design and meticulous structure-activity relationship (SAR) studies. Lead optimization, a critical phase in drug discovery, involves iterative chemical modifications of a lead compound to enhance its desired pharmacological properties, primarily potency and selectivity, while minimizing undesirable effects. nih.gov For the this compound scaffold, researchers have employed a variety of strategies to refine its interaction with biological targets, leading to the identification of highly potent and selective inhibitors for various enzymes.

Modification of Side Chains for Improved Target Engagement

One of the most fruitful strategies has been the modification of side chains appended to the quinazoline core. This approach allows for the exploration of the target's binding pocket to identify key interactions that enhance affinity and specificity.

A notable example is the optimization of 2,4-diamino-5-chloroquinazoline analogues as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in various organisms. In one study, a series of analogues were synthesized with varying side chains at the 6-position. nih.gov The research demonstrated that the nature and length of the side chain were critical for inhibitory activity. Specifically, compounds featuring an ArCH2-NH or ArNHCH2 side chain were the most active against DHFR from both Pneumocystis carinii and Toxoplasma gondii. nih.gov Among a subset of compounds with an ArNH(CH2)n structure, the inhibitory activity decreased as the methylene spacer (n) increased, with the order of activity being n=1 > n=2 > n=3. nih.gov

The most potent inhibitor of P. carinii DHFR identified in this series was compound 10 , with an IC50 of 0.012 µM. nih.gov This compound also proved to be the most effective against T. gondii DHFR, with an IC50 of 0.0064 µM. nih.gov However, a significant challenge in lead optimization is achieving selectivity for the target enzyme over its host counterpart to minimize toxicity. Compound 10 showed limited selectivity for the pathogenic enzymes compared to rat liver DHFR. nih.gov Through further rational design, compound 17 was synthesized. While slightly less potent against T. gondii DHFR (IC50 = 0.016 µM), it exhibited a selectivity approximately 30-fold higher than standard agents. nih.gov This highlights a common trade-off in lead optimization where a marginal decrease in potency can be accepted for a significant gain in selectivity.

| Compound Name | Structure | Target | IC50 (µM) | Selectivity (Rat liver/T. gondii) |

| 10 (2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline) | Derivative of this compound | P. carinii DHFR | 0.012 | Not specified |

| 10 (2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline) | Derivative of this compound | T. gondii DHFR | 0.0064 | Low |

| 17 (2,4-diamino-5-chloro-6-[N-(3',4',5'-trimethoxybenzyl)-N-methylamino]quinazoline) | Derivative of this compound | T. gondii DHFR | 0.016 | ~30-fold higher than standards |

Data sourced from a study on 2,4-diamino-5-chloroquinazoline analogues as DHFR inhibitors. nih.gov

Exploiting Hydrogen Bonding and Conformational Constraints

Rational drug design often leverages detailed structural information of the target's active site to design ligands that can form optimal interactions. nih.gov The strategic placement of hydrogen bond donors and acceptors is a cornerstone of this approach.

In the development of inhibitors for p21-activated kinase 4 (PAK4), a target in cancer therapy, derivatives of 6-chloro-4-aminoquinazoline-2-carboxamide were investigated. acs.org The synthesis of these compounds originates from 2-amino-5-chlorobenzoic acid. acs.org An initial lead showed promising activity, and subsequent optimization focused on the carboxamide side chain. It was discovered that replacing a nonclassical C-H hydrogen bond donor with a classical N-H donor significantly improved potency. For instance, pyrazole (B372694) analogue 11b (PAK4 Ki = 0.016 µM) was substantially more potent than its corresponding C-H analogue. acs.org This demonstrated that the stronger hydrogen bond formed by the pyrazole's N-H group with the kinase hinge region was crucial for high-affinity binding. acs.org

Further optimization involved introducing conformational constraints and exploring stereochemistry. The introduction of a methyl group on the piperazine (B1678402) ring of the side chain led to compounds with enhanced selectivity for PAK4 over the related PAK1 kinase. acs.org The (R)-configured compounds (28 , 29 ) were more potent and selective than their (S)-enantiomers. acs.org This culminated in the discovery of compound 31 , which displayed a robust affinity for PAK4 (Ki = 0.009 µM) and an exceptional 346-fold selectivity over PAK1. acs.org This success underscores how fine-tuning the shape and stereochemistry of a molecule can lead to significant gains in both potency and selectivity.

| Compound Name | Structure | PAK4 Ki (µM) | PAK1 Ki (µM) | Selectivity (PAK1/PAK4) |

| 11b | Pyrazole analogue | 0.016 | Not specified | Not specified |

| 25 | Cyclopropyl analogue | 0.016 | 2.750 | 172-fold |

| 31 (CZh226) | (R)-methylpiperazine analogue | 0.009 | 3.112 | 346-fold |

Data sourced from a structure-based design study of PAK4 inhibitors. acs.org

Scaffold Modification and Bioisosteric Replacement

While side chain modifications are common, altering the core scaffold or applying bioisosteric replacements can also be a powerful strategy. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

In the pursuit of novel anticancer agents, SAR studies on 1-phenyl-1-(quinazolin-4-yl)ethanols revealed the importance of the substituent at the 2-position of the quinazoline ring. nih.gov While the initial hit compound had a hydrogen at this position, introducing various other groups led to significant changes in antiproliferative activity. The 2-chloro-substituted analogue, 17 , demonstrated the highest potency with an IC50 of 0.027 µM against the A549 lung cancer cell line, an activity ten times more effective than the hit compound. nih.gov This indicates that the electronic and steric properties of the substituent at C2 are critical for the compound's anticancer activity, possibly by influencing its binding to tubulin. nih.gov

Another lead optimization effort focused on developing antimalarial quinazolinediones. nih.gov Although the core structure differs from this compound, the optimization principles are broadly applicable. After identifying a lead compound containing an m-anisidine (B1676023) moiety, researchers explored replacing the methoxy (B1213986) group with other substituents. nih.gov This led to the finding that replacing the methoxy group with a fluorine or chlorine atom maintained or even enhanced potent antimalarial activity, with the chloro-substituted derivative (24 ) showing an IC50 of 22 nM. nih.gov This strategy of replacing a methoxy group with a halogen is a classic bioisosteric replacement, leveraging similarities in size and electronic properties. nih.gov

Preclinical Evaluation and in Vivo Pharmacological Studies

In Vitro Cytotoxicity and Antiproliferative Assays

The in vitro evaluation of 2-amino-5-chloroquinazoline derivatives has been a cornerstone in identifying their potential as anticancer and antimicrobial agents. These laboratory-based assays provide initial insights into the biological activity of these compounds at a cellular level.

Efficacy Against Diverse Cancer Cell Lines

Derivatives of this compound have been the subject of research for their potential role in the development of anticancer drugs. cymitquimica.com The inherent structure of quinazolines is a key feature in their activity, and modifications to this structure can influence their bioavailability and selectivity, which are crucial for developing new active ingredients for cancer treatment. cymitquimica.com

Antimicrobial Efficacy Assessments

The quinazoline (B50416) scaffold is also a recognized pharmacophore in the design of antimicrobial agents. Research into this compound and its derivatives explores their potential to combat various pathogens. These compounds are investigated for their ability to inhibit the growth of or kill microorganisms, contributing to the development of new treatments for infections. cymitquimica.com

In Vivo Efficacy Models

Following promising in vitro results, the evaluation of this compound derivatives progresses to in vivo models. These studies in living organisms are essential for understanding how the compounds behave in a complex biological system and for providing a more accurate prediction of their potential therapeutic efficacy in humans.

Antimalarial Efficacy in Rodent Models

The search for new and effective antimalarial drugs is a global health priority. Derivatives of this compound are among the compounds being investigated for this purpose. In vivo studies, typically in rodent models of malaria, are conducted to assess the ability of these compounds to clear parasitic infections and improve survival rates.

Anti-inflammatory Models (e.g., Formalin-Induced Paw Edema)

Inflammation is a key pathological feature of many chronic diseases. The anti-inflammatory potential of this compound derivatives is evaluated in various animal models. One commonly used model is the formalin-induced paw edema test in rodents. This model allows researchers to assess the ability of a compound to reduce the swelling and inflammation caused by the injection of formalin, providing a measure of its anti-inflammatory activity.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For derivatives of 2-amino-5-chloroquinazoline, docking studies have been instrumental in elucidating their binding modes with various biological targets, primarily protein kinases and enzymes implicated in cancer and parasitic diseases.

Research has shown that the 4-anilinoquinazoline (B1210976) moiety is a key feature for inhibiting receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR-2), and platelet-derived growth factor receptor beta (PDGFR-β). beilstein-journals.orgnih.gov Docking studies on 4-anilinoquinazoline derivatives have identified crucial pharmacophoric features for binding to VEGFR-2, which include interactions with the hinge region of the ATP binding site. tandfonline.com

For instance, in studies of quinazoline-based microtubule targeting agents, docking simulations predicted that N4-substituted quinazolines could bind effectively to the colchicine (B1669291) site of tubulin. The docked scores for some derivatives ranged from -8.06 to -9.83 kcal/mol, suggesting a strong binding affinity. nih.gov Similarly, docking of indole-aminoquinazoline hybrids into the ATP binding site of EGFR has been performed to rationalize their cytotoxic activity against cancer cell lines. mdpi.comnih.gov

| Target Protein | Derivative Type | Key Interactions & Findings | Reference |

| EGFR | Indole-aminoquinazoline hybrids | Binding to the ATP region, similar to erlotinib. | mdpi.com, nih.gov |

| VEGFR-2 | 4-Anilinoquinazoline derivatives | Interactions with the hinge region of the ATP binding site; binding affinity of -7.57 to -7.83 kcal/mol for potent compounds. | tandfonline.com |

| Tubulin | 2,4-disubstituted quinazolines | Binding at the colchicine site; docked scores ranging from -8.06 to -9.83 kcal/mol. | nih.gov |

| DHFR | 2,4-Diamino-5-chloroquinazoline analogs | Docking scores were compared with the standard drug Methotrexate to prioritize molecules for synthesis. | researchgate.net |

By visualizing the binding poses from molecular docking, researchers can predict the mechanism of inhibition. For quinazoline (B50416) derivatives, the primary inhibitory mechanism is often competitive binding at the ATP pocket of protein kinases.

Studies on VEGFR-2 inhibitors revealed that quinazoline derivatives act as type II inhibitors, occupying the ATP binding site and inducing a specific inactive (DFG-out) conformation of the kinase. tandfonline.com The quinazoline core typically forms hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as Cys919 in VEGFR-2, which is a hallmark interaction for many kinase inhibitors. The substituents on the quinazoline ring then form additional hydrogen bonds and hydrophobic interactions within the active site, enhancing binding affinity and selectivity. tandfonline.com

In the case of Dihydrofolate Reductase (DHFR) inhibitors, 2,4-diamino-5-chloroquinazoline analogues were designed to mimic the binding of the natural substrate, dihydrofolate. researchgate.net Docking studies predict that these compounds occupy the active site of DHFR, with the diamino-quinazoline core forming hydrogen bonds with key residues like Asp27, while the side chains explore adjacent hydrophobic pockets, thereby blocking the enzyme's function. researchgate.netresearchgate.net Similarly, for tubulin inhibitors, the predicted binding at the colchicine site suggests that these compounds inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis. nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to assess the stability of the docked pose, observe conformational changes in the protein and ligand, and calculate binding free energies.

MD simulations have been conducted on quinazoline derivatives complexed with targets like VEGFR-2 to evaluate the stability of the binding interactions predicted by docking. tandfonline.com These simulations, often run for nanoseconds, can confirm whether the crucial hydrogen bonds and hydrophobic interactions are maintained over time. For example, a 100-ns MD simulation of a potent quinazoline derivative bound to VEGFR-2 showed that the complex remained stable, with the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms reaching a plateau, indicating a stable binding mode. tandfonline.com Such studies provide greater confidence in the predicted inhibitory mechanism. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds.

Both 2D and 3D-QSAR studies have been applied to quinazoline derivatives. For a series of 2,4-diamino-5-chloroquinazoline analogues designed as DHFR inhibitors, QSAR models were developed to understand the structural requirements for potent antifolate activity against enzymes from various organisms, including Pneumocystis carinii and Toxoplasma gondii. researchgate.net These studies revealed that the nature and position of substituents on the side chain attached to the quinazoline core are critical for both potency and selectivity. researchgate.netcore.ac.uk

In another study, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) were used for cyclooxygenase-2 (COX-2) inhibitors based on the quinazoline scaffold. researchgate.net QSAR models for quinazoline derivatives targeting Trypanosoma cruzi have also been developed, highlighting the importance of specific physicochemical properties for trypanocidal activity. conicet.gov.ar These models serve as valuable guides for designing new derivatives with enhanced potency.

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic and structural properties of molecules with high accuracy. These methods can calculate properties such as molecular orbital energies, atomic charges, dipole moments, and reaction energies.